molecular formula C10H13N B13815520 (E)-4-(pent-3-enyl)pyridine

(E)-4-(pent-3-enyl)pyridine

Cat. No.: B13815520
M. Wt: 147.22 g/mol
InChI Key: GPWIRQVGUXBSNL-NSCUHMNNSA-N
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Description

4-Pentenyl pyridine: is an organic compound that belongs to the class of heterocyclic aromatic amines It consists of a pyridine ring substituted with a pentenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentenyl pyridine can be synthesized through several methods. One common approach involves the condensation of 4-pentenyl bromide with pyridine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, 4-pentenyl pyridine can be produced using a continuous flow reactor. This method allows for better control over reaction conditions and yields higher purity products. The process involves the same basic principles as laboratory synthesis but is scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Types of Reactions: 4-Pentenyl pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products Formed:

    Oxidation: Pyridine N-oxides

    Reduction: 4-Pentyl pyridine

    Substitution: Halogenated or nitrated derivatives of 4-pentenyl pyridine

Scientific Research Applications

4-Pentenyl pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-pentenyl pyridine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit voltage-gated potassium channels, resulting in prolonged action potentials and increased neurotransmitter release . The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

    Pyridine: A basic six-membered aromatic heterocycle with a nitrogen atom. It is structurally similar but lacks the pentenyl group.

    Pyrrole: Another five-membered aromatic heterocycle with a nitrogen atom.

    Piperidine: A six-membered heterocycle with a nitrogen atom, but in a saturated form.

Uniqueness of 4-Pentenyl Pyridine: 4-Pentenyl pyridine is unique due to the presence of the pentenyl group, which imparts distinct chemical reactivity and potential biological activity. This substitution allows for a broader range of chemical modifications and applications compared to its simpler counterparts .

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

4-[(E)-pent-3-enyl]pyridine

InChI

InChI=1S/C10H13N/c1-2-3-4-5-10-6-8-11-9-7-10/h2-3,6-9H,4-5H2,1H3/b3-2+

InChI Key

GPWIRQVGUXBSNL-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CCC1=CC=NC=C1

Canonical SMILES

CC=CCCC1=CC=NC=C1

Origin of Product

United States

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